7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one
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Overview
Description
7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a thieno[3,2-c]pyridine core with a dimethylamino group at the 7-position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in DNA repair and cell signaling .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
2-(dimethylamino)pyridine: Similar in structure but differs in the position of the dimethylamino group, affecting its reactivity and applications.
Uniqueness
7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one stands out due to its thieno[3,2-c]pyridine core, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
Properties
Molecular Formula |
C9H10N2OS |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C9H10N2OS/c1-11(2)7-5-10-9(12)6-3-4-13-8(6)7/h3-5H,1-2H3,(H,10,12) |
InChI Key |
SUJFAGGSTPJQLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CNC(=O)C2=C1SC=C2 |
Origin of Product |
United States |
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